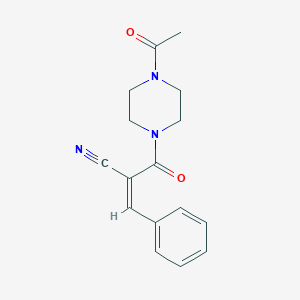

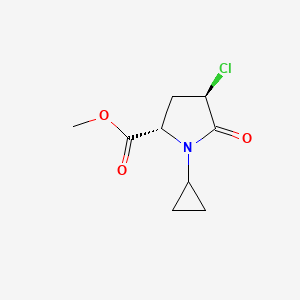

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This usually includes the compound’s systematic name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用

Inhibitory Activity and Anti-Inflammatory Agents

Cyclodidepsipeptides, including morpholine-dione derivatives, have been evaluated for inhibitory activity against the enzyme xanthine oxidase (XO) and for their anti-inflammatory response. Such compounds are excellent inhibitors of XO and significantly suppress the activation of nuclear factor of κB (NF-κB), suggesting potential use in the treatment of gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Polymer Synthesis and Material Science

Morpholine-2,5-dione derivatives have been utilized in the synthesis of polymers, demonstrating the versatility of these compounds in material science. For instance, the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been explored as a novel route to synthesize poly(ester amide)s, highlighting the compounds' potential in developing biodegradable and biocompatible materials (Feng et al., 2000).

Antimicrobial Activity

Studies have shown that certain morpholine-dione derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. The synthesis and structure analysis of these compounds, combined with their antimicrobial efficacy against various bacterial strains, underscore their potential pharmacological applications (Yancheva et al., 2012).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

将来の方向性

This involves discussing potential future research directions, such as new synthesis methods, potential uses, and areas that require further study.

特性

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h10H,4-9H2,1-3H3,(H,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTITDKHVHHYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopentyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)